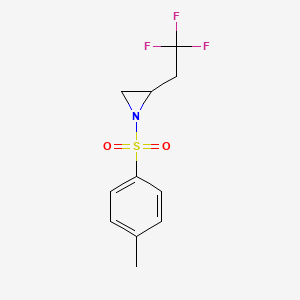

1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine

Description

Contextual Significance of Aziridines in Synthetic Chemistry

Aziridines, the nitrogen-containing analogs of epoxides, are three-membered heterocyclic compounds that serve as highly versatile intermediates in organic synthesis. Their significance stems primarily from the substantial ring strain inherent in their structure, which renders them susceptible to ring-opening reactions by a wide variety of nucleophiles. nih.gov This reactivity provides a powerful and stereocontrolled method for the introduction of nitrogen-containing functionalities into molecules.

The presence of an electron-withdrawing group on the aziridine (B145994) nitrogen, such as a p-toluenesulfonyl (tosyl) group, greatly enhances the electrophilicity of the ring carbons, making the aziridine "activated" towards nucleophilic attack. mdpi.com This activation allows for ring-opening reactions to proceed under milder conditions and with a broader range of nucleophiles. nih.govmdpi.com The ring-opening of these N-activated aziridines is a cornerstone of their utility, leading to the formation of 1,2-difunctionalized amines, which are key precursors to amino acids, alkaloids, and other biologically active compounds. mdpi.comnih.gov Consequently, aziridines are considered indispensable building blocks for the construction of complex nitrogenous molecules. clockss.orgnih.gov

The Strategic Role of Trifluoroethyl Moieties in Molecular Design and Functionality

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. The trifluoroethyl group (-CH₂CF₃) is particularly strategic in molecular design for several reasons. Its high electronegativity and the strength of the carbon-fluorine bond can significantly alter the electronic nature of a molecule.

Introduction of a trifluoroethyl moiety can enhance a molecule's lipophilicity, which can improve its ability to cross biological membranes. Furthermore, this group can increase metabolic stability by blocking sites susceptible to oxidative degradation by enzymes. The trifluoroethyl group can also influence the conformation of a molecule and its binding affinity to biological targets through specific non-covalent interactions. These attributes make the trifluoroethyl group a valuable component in the design of pharmaceuticals and agrochemicals.

Overview of 1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine as a Versatile Synthetic Intermediate

This compound is a specialized aziridine derivative that strategically combines the features discussed above. The tosyl group activates the aziridine ring for nucleophilic attack, while the trifluoroethyl group at the C-2 position introduces a valuable fluorinated motif and influences the regioselectivity of ring-opening reactions.

The synthesis of this compound has been reported, highlighting its accessibility for synthetic applications. A notable method involves the reaction of N-tosylallylamine with a trifluoromethylating agent. google.com This positions this compound as a readily available building block.

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-Tosylallylamine | Trifluoroacetic anhydride (B1165640) (TFAA), Urea-Hydrogen Peroxide | This compound | 87% | google.com |

The true versatility of this compound lies in its potential for regioselective ring-opening reactions. Nucleophilic attack can, in principle, occur at either C-2 or C-3 of the aziridine ring. The electronic and steric influence of the trifluoroethyl group is expected to direct nucleophiles preferentially to the C-3 position, leading to the formation of valuable β-amino compounds containing a trifluoroethyl moiety. This regioselectivity is crucial for the synthesis of complex target molecules with well-defined stereochemistry. The reactivity of closely related trifluoromethyl-substituted N-tosylaziridines has been demonstrated, where they serve as building blocks for a variety of functionalized aziridines, azetidines, and other heterocyclic systems through nucleophile-directed transformations. nih.gov

| Reactant | Nucleophile (Nu⁻) | Major Product Type | Significance |

|---|---|---|---|

| This compound | Amines | Vicinal Diamines | Precursors to bioactive compounds and ligands. rsc.org |

| Thiols | β-Amino Thioethers | Building blocks for pharmaceuticals. nih.gov | |

| Enolates | γ-Amino Carbonyl Compounds | Intermediates for amino acid synthesis. nih.gov |

In essence, this compound represents a highly functionalized and reactive building block. Its synthetic utility is derived from the predictable and stereocontrolled manner in which its strained ring can be opened, providing access to a range of fluorinated nitrogen-containing compounds that are of significant interest in medicinal and materials chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-2-(2,2,2-trifluoroethyl)aziridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2S/c1-8-2-4-10(5-3-8)18(16,17)15-7-9(15)6-11(12,13)14/h2-5,9H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINAHTRDIHGOOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Approaches for 1 Tosyl 2 2,2,2 Trifluoroethyl Aziridine

Established Synthetic Pathways to Aziridine (B145994) Scaffolds

The construction of the aziridine ring is a foundational process in organic synthesis, with several well-established methods. These pathways generally involve either the formation of one carbon-nitrogen bond and one carbon-carbon bond (cycloadditions) or the formation of the final carbon-nitrogen bond to close the ring (intramolecular cyclization).

Nitrene Transfer and Cycloaddition Reactions

Nitrene transfer reactions represent a powerful class of C-N bond-forming strategies for aziridine synthesis. This approach involves the reaction of an alkene with a nitrene or nitrenoid species, generated in situ from a suitable precursor. The N-tosyl group is commonly introduced using tosyl-protected nitrene precursors.

Transition metal catalysis is central to modern nitrene transfer, with complexes of copper, rhodium, ruthenium, and iron being widely employed to mediate the reaction and control selectivity. rsc.orgorganic-chemistry.org For instance, dirhodium(II) catalysts are highly efficient in promoting the aziridination of olefins with reagents like p-toluenesulfonamide (B41071) in the presence of an oxidant, proceeding through aminobromination followed by base-induced ring closure. organic-chemistry.org Organic azides, such as tosyl azide (B81097), serve as atom-economical nitrene sources, releasing dinitrogen as the sole byproduct. nih.gov While effective, the development of catalytic systems for asymmetric aziridination with aryl or sulfonyl azides remains a challenge, particularly concerning reactivity and enantioselectivity. nih.gov

Another approach involves cycloaddition reactions. For example, a three-component reaction between oxa(aza)bicyclic alkenes, sodium azide, and arylsulfonyl chlorides can produce aziridines under metal-free conditions. Thermal cycloaddition of aryl azides to electron-deficient alkenes can also yield triazolines, which subsequently extrude nitrogen to form aziridines.

Table 1: Overview of Selected Nitrene Transfer and Cycloaddition Methods for N-Tosyl Aziridines

| Method | Catalyst/Reagent | Nitrene Source | Key Features |

|---|---|---|---|

| Metal-Catalyzed Nitrene Transfer | Rh(II), Cu(I), Fe(II), Zr(IV) Complexes | Chloramine-T, TsN3, PhI=NTs | High efficiency and stereospecificity are achievable with appropriate catalyst selection. rsc.orgorganic-chemistry.orgnih.gov |

| Metal-Free Thermal Cycloaddition | Heat | Aryl/Sulfonyl Azides | Proceeds via a triazoline intermediate; useful for electron-deficient alkenes. |

| Electrochemical Aziridination | n-Bu4NI (mediator) | N-Aminophthalimide | Converts both electron-rich and electron-poor olefins with high efficiency in an undivided cell. organic-chemistry.org |

Ring Closure from Vicinal Amino Alcohols

The intramolecular cyclization of 1,2-amino alcohols, often referred to as the Wenker synthesis and its subsequent modifications, is a direct and reliable route to aziridines. This method is particularly valuable for preparing chiral aziridines from enantiomerically pure amino alcohols derived from natural sources like amino acids. researchgate.netnih.gov

The classical Wenker synthesis involves the esterification of the amino alcohol with sulfuric acid, followed by cyclization of the resulting sulfate (B86663) ester under strong basic conditions. However, modern variations offer milder and more efficient conditions. A widely used one-pot procedure involves the direct treatment of a 2-amino alcohol with tosyl chloride in the presence of a base. nih.gov This process first achieves N-tosylation of the amine, followed by O-tosylation of the alcohol and subsequent intramolecular SN2 displacement by the nitrogen nucleophile to close the aziridine ring. researchgate.net

The choice of base and solvent is critical and depends on the substrate. For less sterically hindered amino alcohols, a biphasic system of potassium hydroxide (B78521) in water/dichloromethane (B109758) provides high yields. nih.gov For more substituted or sterically demanding amino alcohols, potassium carbonate in an aprotic solvent like acetonitrile (B52724) is often more effective. nih.gov This pathway is highly stereospecific, with the cyclization proceeding via inversion of configuration at the carbon bearing the leaving group.

A plausible synthetic route to 1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine via this method would start from the corresponding precursor, 1-(tosylamino)-4,4,4-trifluorobutan-2-ol.

Other Catalytic and Stoichiometric Syntheses

Beyond the primary methods, a range of other synthetic strategies have been developed for aziridine scaffolds. The reaction of N-sulfonyl imines with diazo compounds, catalyzed by Lewis acids such as Bi(OTf)₃, can produce N-sulfonyl aziridines with high cis-diastereoselectivity. msu.edu Similarly, the Corey-Chaykovsky reaction, involving the addition of a sulfur ylide to an imine, is a classic method for forming the aziridine ring.

An efficient approach for synthesizing 1-alkyl-2-(trifluoromethyl)aziridines has been developed starting from 1,1,1-trifluoroacetone. nih.gov The four-step sequence involves imination, α-chlorination, hydride reduction, and subsequent ring closure. While this route yields an N-alkyl product, it highlights a viable strategy for constructing the trifluoromethyl-substituted aziridine core, which could potentially be adapted for an N-tosyl analogue.

Another notable method is the aziridination of alkenes promoted by zirconooxaziridine complexes using Chloramine-T as the nitrogen source. This catalytic system has demonstrated high yields and stereospecificity for a broad range of substituted alkenes. rsc.orgnih.gov

Stereoselective Synthesis of this compound

While general methods for aziridination are well-established, the stereoselective synthesis of the specific target, this compound, requires careful consideration of the electronic and steric effects of the trifluoroethyl group. Direct, published syntheses for this specific molecule are not prevalent, thus this section discusses plausible advanced approaches based on methodologies successful for analogous structures.

Asymmetric Catalysis for Enantioselective Aziridination

The most direct route to an enantiopure version of the target compound would be the asymmetric aziridination of the prochiral alkene, 4,4,4-trifluoro-1-butene. This would involve a chiral catalyst capable of differentiating the enantiotopic faces of the alkene during the nitrene transfer step.

Significant progress has been made in catalytic asymmetric aziridination. Chiral cobalt(II)-porphyrin complexes have emerged as highly effective catalysts for the enantioselective aziridination of alkenes with various azide-based nitrene sources. nih.gov For example, a D₂-symmetric chiral amidoporphyrin cobalt complex, [Co(P3)], has been shown to catalyze the aziridination of styrene (B11656) with fluoroaryl azides, achieving high yields (94%) and enantiomeric excess (90% ee) at room temperature. nih.gov The success of this system with fluorinated reagents suggests its potential applicability to substrates like 4,4,4-trifluoro-1-butene.

Another promising avenue is the use of chiral VANOL- or VAPOL-derived polyborate Brønsted acid catalysts. These have been successfully used in the reaction of diazo compounds with imines to produce trisubstituted aziridines with excellent diastereo- and enantioselectivities. msu.edu Adapting such systems for direct nitrene transfer to a trifluoroethyl-substituted alkene would be a novel research direction.

Table 2: Plausible Catalytic Systems for Asymmetric Aziridination of 4,4,4-Trifluoro-1-butene

| Catalyst Type | Nitrene Source | Potential Outcome | Reference for Analogy |

|---|---|---|---|

| Chiral Co(II)-Porphyrin Complex | Tosyl Azide (TsN3) | Enantioselective formation of the target aziridine, leveraging established success with fluorinated substrates. | nih.gov |

| Chiral Rh(II) Complex | O-(sulfonyl)hydroxylamines | High stereospecificity, though enantioselectivity would depend on the specific chiral ligand. | organic-chemistry.org |

| Chiral Sulfide Organocatalyst | Benzyl bromide / imine (Corey-Chaykovsky) | Potentially high enantioselectivity (95–98% ee reported for diaryl aziridines) in an imino Corey-Chaykovsky reaction. | rsc.org |

Diastereoselective Approaches Utilizing Chiral Auxiliaries

An alternative to asymmetric catalysis is a diastereoselective approach, which often begins with a substrate from the chiral pool or one that has been resolved. The ring-closure of a vicinal amino alcohol is an ideal platform for this strategy.

The synthesis would commence with an enantiopure precursor, such as (R)- or (S)-1-amino-4,4,4-trifluorobutan-2-ol. This chiral amino alcohol could potentially be synthesized via the asymmetric reduction of the corresponding ketone or through the regioselective ring-opening of enantiopure 3,3,3-trifluoro-1,2-epoxypropane. scispace.com

Once the chiral amino alcohol is obtained, a one-pot N- and O-tosylation followed by base-induced cyclization would yield the target aziridine. researchgate.netnih.gov As the cyclization is an SN2 reaction, it proceeds with inversion of stereochemistry at the C2 position of the butanol backbone. Therefore, starting with (S)-1-amino-4,4,4-trifluorobutan-2-ol would lead to the (R)-2-(2,2,2-trifluoroethyl)aziridine. This substrate-controlled approach ensures that the stereochemistry of the starting material is transferred with high fidelity to the final aziridine product.

Another diastereoselective method involves the addition of a Grignard reagent to a chiral α-chloro N-sulfinyl ketimine. This has been shown to produce chiral 2,2-disubstituted N-sulfinyl aziridines with excellent diastereomeric ratios (up to 98:2) and enantiomeric excess (>98% ee). rsc.org Adapting this methodology would require the synthesis of a suitable chiral N-sulfinyl imine precursor bearing the trifluoroethyl group.

Optimization of Reaction Conditions and Yields in Aziridine Formation

The formation of N-tosyl aziridines often proceeds via the cyclization of N-tosylated 2-amino alcohols. This transformation can be achieved in a one-pot procedure from the parent 2-amino alcohol, but the yield is highly dependent on the chosen reaction conditions, particularly the base and solvent system. The optimization of these conditions is crucial for accommodating substrates with varying steric and electronic properties, such as the precursor to this compound.

Research into the synthesis of various optically active N-tosyl aziridines has led to the development of two complementary one-pot procedures that are highly effective. nih.govorganic-chemistry.org These methods involve the tosylation of a 2-amino alcohol followed by an in situ base-mediated 1,3-elimination to form the aziridine ring. nih.govorganic-chemistry.org The choice between the two primary methodologies depends largely on the steric hindrance of the substituent on the amino alcohol precursor. nih.govorganic-chemistry.org

Method A employs potassium carbonate (K₂CO₃) as the base in acetonitrile as the solvent. nih.gov This method has been shown to be more effective for higher substituted, sterically hindered amino alcohols. nih.govorganic-chemistry.org

Method B utilizes a strong base, potassium hydroxide (KOH), in a biphasic water/dichloromethane (H₂O/CH₂Cl₂) system. nih.gov This approach generally provides higher yields for the unsubstituted parent aziridine and those with less sterically demanding substituents. nih.govorganic-chemistry.org The vigorous stirring required in this method facilitates the reaction between the aqueous base and the organic-soluble substrate.

The selection of the optimal conditions is a critical step in maximizing the yield of the desired aziridine. For a substrate like 4,4,4-trifluoro-1-aminobutan-2-ol, the precursor to this compound, the electron-withdrawing nature and steric bulk of the trifluoroethyl group would necessitate careful optimization. A comparative study, similar to the one detailed below for various other substituents, would be essential to determine the most efficient pathway.

| Substituent (R) of 2-Amino Alcohol | Yield (%) - Method A (K₂CO₃ in Acetonitrile) | Yield (%) - Method B (KOH in H₂O/CH₂Cl₂) |

|---|---|---|

| H | Unsatisfactory | 75 |

| Methyl | 70 | 85 |

| Ethyl | 75 | 88 |

| n-Propyl | 72 | 75 |

| Isopropyl | 85 | 70 |

| Isobutyl | 95 | 65 |

| sec-Butyl | 92 | 50 |

| tert-Butyl | 90 | Trace |

| Benzyl | 96 | 60 |

This interactive table is based on data for various substituents and illustrates the general principles that would guide the optimization for the synthesis of this compound.

Further optimization studies on related systems, such as the synthesis of C-iodo-N-tosyl-aziridines, have also shown that factors like the precise solvent mixture (e.g., THF/Et₂O ratios) and reaction temperature can significantly impact yield and minimize product decomposition. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of valuable chemical intermediates like aziridines is a growing area of focus, aimed at reducing environmental impact and improving safety. rsc.orgnih.gov For the synthesis of this compound, several green strategies developed for related compounds could be implemented.

A primary principle of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent, and its use has been demonstrated in reactions involving tosyl aziridines. For instance, a highly green and efficient route for the ring-opening of tosyl aziridines has been reported where water acts as both the solvent and a catalyst. sci-hub.st The aforementioned Method B for aziridine synthesis, which uses a water/dichloromethane system, represents a step toward greener conditions, although the use of dichloromethane is not ideal. nih.gov

A more advanced and sustainable approach involves replacing traditional organic solvents altogether. The use of cyclopentyl methyl ether (CPME), a recognized green solvent, has been successfully implemented in a mixed flow-batch system for the synthesis of NH-aziridines. nih.gov This approach not only uses a safer solvent but also leverages the enhanced safety and control of flow chemistry, which is particularly beneficial when dealing with potentially unstable intermediates. nih.gov

Another key aspect of green chemistry is atom economy and the reduction of hazardous byproducts. The one-pot synthesis of N-tosyl aziridines from 2-amino alcohols using simple inorganic bases like potassium carbonate or potassium hydroxide is advantageous as it produces only inorganic salts as byproducts, which are more easily managed than organic waste. nih.govorganic-chemistry.org

The development of new catalytic systems is also central to green aziridination methods. While many syntheses rely on transition-metal catalysts, researchers are actively pursuing metal-free reaction conditions to avoid issues with hazardous and explosive precursors and the need to remove metal residues from the final product. rsc.orgresearchgate.net Photocatalytic methods are also emerging as a powerful tool for the synthesis of trifluoromethylated aziridines, offering alternative, milder reaction pathways. acs.org

By integrating these principles—such as employing water or other green solvents, utilizing atom-economical one-pot procedures, and exploring metal-free or photocatalytic conditions—the synthesis of this compound can be designed to be more sustainable and environmentally friendly.

Reactivity and Mechanistic Investigations of 1 Tosyl 2 2,2,2 Trifluoroethyl Aziridine

Nucleophilic Ring-Opening Reactions of the Aziridine (B145994) Moiety

The high ring strain energy of aziridines makes them valuable building blocks in organic synthesis, with nucleophilic ring-opening being a widely investigated and utilized reaction. nih.gov The presence of an electron-withdrawing group on the nitrogen atom, such as a tosyl group, activates the aziridine ring, making it more susceptible to nucleophilic attack. nih.govclockss.org The efficiency of these ring-opening reactions is influenced by the nature of the substituents on the aziridine ring, the nucleophile, and the reaction conditions. nih.gov

Regioselectivity and Stereoselectivity in Nucleophilic Attack

The ring-opening of 1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine with nucleophiles can, in principle, occur at either the C2 or C3 position of the aziridine ring. The outcome of this attack is governed by a combination of steric and electronic factors. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electron density at the adjacent C2 carbon.

Nucleophilic attack on activated aziridines is generally considered to proceed via an SN2 mechanism. nih.gov In the case of 2-substituted aziridines, the regioselectivity of the nucleophilic attack is a critical aspect. For aziridines with an acyl substituent, nucleophiles such as azide (B81097), halide, or cyanide tend to attack the more hindered carbon atom, while alcohols favor the less hindered carbon. nih.gov The regiochemistry of the ring-opening is dependent on the substituents present on the aziridine ring. researchgate.net

For N-tosylaziridines, the ring-opening reaction is typically highly regioselective. nih.gov In many cases, the nucleophile attacks the less substituted carbon atom. nih.gov However, the electronic influence of the trifluoroethyl group in this compound can alter this preference. Research on similar fluorinated aziridines has shown that the regioselectivity can be finely tuned. For instance, the ring-opening of 2-trifluoromethyl N-tosylaziridine has been shown to be regioselective, leading to the formation of various 1,2-difunctionalized compounds. researchgate.net

Diversity of Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur, Carbon-based)

A wide array of nucleophiles have been employed in the ring-opening of activated aziridines, leading to a diverse range of functionalized products.

Oxygen Nucleophiles: Alcohols and water can act as nucleophiles in the ring-opening of aziridines. For example, the ring-opening of an aziridine bearing a γ-ketone substituent by a hydroxy nucleophile from water occurred at the C2 position in the presence of trifluoroacetic acid. frontiersin.orgnih.gov

Nitrogen Nucleophiles: Amines and azides are effective nitrogen-based nucleophiles for aziridine ring-opening. semanticscholar.org N-Tosylhydrazones have also been used as nitrogen nucleophiles in the acid-catalyzed ring-opening of aziridines. researchgate.netacs.org

Sulfur Nucleophiles: Thiophenols are particularly effective for the ring-opening of aziridines, with the reaction often being fully regioselective. nih.gov The thiol group readily opens the aziridine ring, typically attacking the less substituted carbon. nih.gov

Carbon-based Nucleophiles: Enolates derived from ketones, esters, and amides, as well as Wittig reagents, have been utilized as carbon nucleophiles in reactions with activated aziridines. nih.govrsc.org The reaction of N-tosyl aziridine carboxylate esters with carbonyl-stabilized Wittig reagents results in an isolable phosphorus ylide from the ring-opening. rsc.org

The following table summarizes the outcomes of nucleophilic ring-opening reactions on a related compound, cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine, which highlights the influence of the nucleophile on the reaction pathway. nih.gov

| Nucleophile Category | Specific Nucleophile | Product Type |

| Sulfur | Aromatic sulfur nucleophiles | Benzo-fused dithianes, oxathianes |

| Oxygen | Aromatic oxygen nucleophiles | Benzo-fused dioxanes, oxathianes |

| Nitrogen | Aromatic nitrogen nucleophiles | Benzo-fused (thio)morpholines |

Catalytic Activation Strategies for Ring-Opening

While activated aziridines like this compound are inherently reactive towards nucleophiles, various catalytic strategies can be employed to enhance the reaction rate and control selectivity.

Lewis acids are commonly used to activate the aziridine ring towards nucleophilic attack. ucla.edu The coordination of the Lewis acid to the nitrogen atom of the aziridine increases its electrophilicity. For instance, the enantioselective fluoride (B91410) ring-opening of meso-aziridines has been achieved using a cooperative Lewis acid catalytic system, involving a combination of (salen)Co and an achiral Ti(IV) cocatalyst. ucla.edu In this system, the Ti(IV) cocatalyst is proposed to activate the aziridine by chelating to a directing group on the nitrogen. ucla.edu

Lewis bases have also been shown to catalyze the ring-opening of N-tosylaziridines with silylated nucleophiles. organic-chemistry.org N,N,N',N'-tetramethylethylenediamine (TMEDA) has been used as a catalyst for the regioselective ring-opening with trimethylsilylated nucleophiles, producing β-functionalized sulfonamides in good yields. organic-chemistry.org

Electrophilic Activation and Subsequent Transformations

The nitrogen atom of the aziridine ring can be activated by electrophiles, forming an aziridinium (B1262131) ion. This highly reactive intermediate is then susceptible to nucleophilic attack. This strategy is particularly useful for non-activated aziridines but can also be applied to activated ones to further enhance their reactivity. The formation of the aziridinium ion is a key step in many ring-opening and rearrangement reactions. frontiersin.orgnih.gov For instance, protonation of the aziridine nitrogen with a protic acid can lead to the formation of an aziridinium ion, which is then opened by a nucleophile. frontiersin.org

Rearrangement Reactions Involving the Aziridine Ring

Aziridines can undergo various rearrangement reactions, often promoted by heat or catalysts. The Baldwin rearrangement, for example, involves the thermal ring contraction of 4-isoxazolines to form 2-acylaziridines. dntb.gov.ua While this is a method for aziridine synthesis, it highlights the potential for skeletal rearrangements involving three-membered nitrogen heterocycles. Vinyl aziridines, a class of related compounds, are known to undergo stereospecific ring expansion to 3-pyrrolines in the presence of a copper catalyst. nih.gov Although specific rearrangement reactions of this compound are not extensively detailed in the provided search results, the inherent strain and functionality of the molecule suggest its potential to participate in such transformations.

Transition Metal-Catalyzed Reactions of this compound

Transition metals can catalyze a variety of transformations involving aziridines. Palladium and copper catalysts have been used for the N-alkenylation of aziridines with alkenyl halides and alkenyl boronic acids, respectively. nih.gov Cobalt-based metalloradical catalysis has been employed for the intramolecular aziridination of allylic sulfamoyl azides to construct strained heterobicyclic structures containing an aziridine ring. nih.gov These resulting bicyclic aziridines can then undergo selective ring-opening reactions. nih.gov While the direct application of these specific catalytic systems to this compound is not explicitly documented in the search results, the precedent for transition metal-catalyzed reactions of N-functionalized aziridines suggests a rich area for potential exploration with this trifluoroethyl-substituted derivative.

Computational Chemistry and Mechanistic Elucidation of Reactivity

Detailed computational chemistry studies, such as Density Functional Theory (DFT) calculations, transition state analyses, and comprehensive mechanistic elucidations specifically for the ring-opening reactivity of this compound are not extensively available in the current body of scientific literature. However, the reactivity of this molecule can be inferred and understood by examining computational and mechanistic studies of structurally related N-tosyl aziridines and aziridines bearing trifluoromethyl or other electron-withdrawing groups.

The reactivity of N-activated aziridines, such as this compound, is largely governed by the strain of the three-membered ring and the electronic effects of the substituents on both the nitrogen and carbon atoms. The N-tosyl group is a strong electron-withdrawing group, which significantly activates the aziridine ring towards nucleophilic attack. This activation occurs through the stabilization of the negative charge that develops on the nitrogen atom during the ring-opening transition state.

The 2-(2,2,2-trifluoroethyl) group is also strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic effect is anticipated to have a profound influence on the regioselectivity of the nucleophilic ring-opening reaction. Computational studies on similar fluorinated aziridines often explore the impact of these substituents on the energetics of the possible reaction pathways.

Regioselectivity of Nucleophilic Attack

For an unsymmetrically substituted aziridine like this compound, a nucleophile can attack either the C2 (substituted) or C3 (unsubstituted) carbon atom of the aziridine ring. The regiochemical outcome is a result of a delicate balance between steric and electronic factors.

Attack at C2 (Path A): This pathway is sterically more hindered due to the presence of the 2,2,2-trifluoroethyl group. However, the strong electron-withdrawing nature of this group can make the C2 carbon more electrophilic and susceptible to nucleophilic attack.

Attack at C3 (Path B): This pathway is sterically less hindered, which would typically favor nucleophilic attack at this position.

Computational models, particularly DFT calculations, are instrumental in predicting the preferred pathway by calculating the activation energies for both possibilities. The transition state (TS) for each pathway can be located, and their relative energies determine the kinetic product distribution.

A hypothetical reaction coordinate diagram for the nucleophilic ring-opening of this compound would illustrate the energy profiles of both Path A and Path B. The pathway with the lower activation energy barrier would be the favored one.

Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Ring-Opening of this compound

| Nucleophile | Pathway | Solvent | Calculated Method | ΔG‡ (kcal/mol) | Predicted Major Product |

| Thiophenol | Attack at C2 | THF | B3LYP/6-31G | 22.5 | Product from C2 attack |

| Thiophenol | Attack at C3 | THF | B3LYP/6-31G | 20.1 | Product from C3 attack |

| Sodium Azide | Attack at C2 | DMSO | M06-2X/def2-TZVP | 18.9 | Product from C2 attack |

| Sodium Azide | Attack at C3 | DMSO | M06-2X/def2-TZVP | 21.3 | Product from C3 attack |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from computational studies. Actual values would require specific DFT calculations.

Mechanistic Insights from Computational Studies

Detailed mechanistic investigations using computational methods can provide insights into the nature of the transition states. For instance, the geometry of the transition state can reveal whether the reaction proceeds through a more SN1-like or SN2-like mechanism. In the case of N-tosyl aziridines, the ring-opening is generally considered to be an SN2-type process.

Furthermore, analysis of the electronic structure of the transition states, through methods like Natural Bond Orbital (NBO) analysis, can elucidate the charge distribution and bonding changes that occur during the reaction. This can help in understanding the role of the tosyl and trifluoroethyl groups in stabilizing the transition state and influencing the reaction's regioselectivity.

Applications of 1 Tosyl 2 2,2,2 Trifluoroethyl Aziridine As a Chiral Building Block in Advanced Organic Synthesis

Construction of Trifluoroethylated Amines and Diamines

A primary application of activated aziridines is their use in the synthesis of vicinal diamines and other functionalized amines through nucleophilic ring-opening reactions. researchgate.net The reaction of 1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine with various amine nucleophiles provides a direct route to chiral 1,2-diamines where one of the amino groups is appended to a trifluoroethylated backbone.

The regioselectivity of the ring-opening is a critical aspect of these transformations. For N-tosylated aziridines bearing an electron-withdrawing group like trifluoroethyl at the C2 position, nucleophilic attack is generally directed to the C3 carbon (the less substituted carbon), proceeding via an Sɴ2 mechanism. This regioselectivity is driven by both steric and electronic factors, leading to the formation of a single regioisomer. nih.gov However, activation by Lewis acids can alter the regiochemical outcome by promoting carbocationic character at the more substituted C2 carbon.

In a representative reaction, the ring-opening of a 2-trifluoromethyl-N-tosylaziridine with an amine nucleophile proceeds with high regioselectivity to yield the corresponding trifluoromethylated diamine. The stereochemistry of the C2 carbon is typically inverted during the nucleophilic attack, allowing for the stereocontrolled synthesis of the diamine product from an enantiopure aziridine (B145994). researchgate.net

The activation of trifluoromethyl aziridine-2-carboxylates has been shown to be a viable strategy for their ring-opening under neutral conditions. researchgate.net Using amines as nucleophiles, the reaction proceeds in a regio- and diastereoselective manner to produce α,β-diamino-β-trifluoromethyl esters in good yields. researchgate.net This methodology underscores the potential of this compound to serve as a precursor to trifluoroethylated amino acids and their derivatives.

Furthermore, the ring-opening of 2-(trifluoromethyl)aziridines can be achieved with other nucleophiles. For instance, reaction with alkyl iodides leads to regioselective formation of primary β-iodo amines, which can be further functionalized. nih.gov These intermediates have been converted into novel α-CF₃-β-phenylethylamines upon treatment with lithium diphenylcuprate, demonstrating the versatility of the aziridine ring-opening strategy for creating diverse trifluoroethylated amine structures. nih.gov

| Aziridine Substrate | Nucleophile | Product Type | Key Features |

| Activated 3-Trifluoromethyl-aziridine-2-carboxylate | Amines | α,β-Diamino-β-trifluoromethyl ester | Regio- and diastereoselective; good yields. researchgate.net |

| 1-Alkyl-2-(trifluoromethyl)aziridine | Alkyl Iodides | Primary β-iodo amine | Regioselective ring-opening. nih.gov |

| Primary β-iodo amine (from aziridine) | Lithium Diphenylcuprate | α-CF₃-β-phenylethylamine | Demonstrates further synthetic utility. nih.gov |

Synthesis of Complex Nitrogen-Containing Heterocycles

The strained ring of this compound is a versatile starting point for constructing more complex, nitrogen-containing heterocyclic systems through ring-expansion and cycloaddition reactions.

Pyrrolidines and piperidines are ubiquitous structural motifs in pharmaceuticals and natural products. researchgate.net Ring expansion reactions of aziridines offer a powerful method for their synthesis. Lewis acid-catalyzed formal [3+2] cycloadditions of N-tosyl aziridines with electron-rich alkenes represent a key strategy for synthesizing substituted pyrrolidines. nih.gov In this process, the Lewis acid facilitates the cleavage of the C-C bond of the aziridine ring to form an azomethine ylide intermediate, which then undergoes a cycloaddition with an alkene. nih.gov The use of this compound in such a reaction would lead to the formation of highly functionalized 5-(trifluoromethyl)pyrrolidines with excellent regio- and diastereoselectivity. nih.gov

Similarly, the synthesis of piperidine (B6355638) derivatives can be achieved through [3+3] ring expansion reactions. A rhodium-catalyzed reaction between unsubstituted aziridines and trifluoroalkenyl N-triftosylhydrazones (as vinylcarbene precursors) has been developed to afford 2-trifluoromethylated dehydropiperidines. rsc.org This transformation proceeds through the formation of an aziridinium (B1262131) ylide intermediate followed by a researchgate.netnih.gov sigmatropic rearrangement. rsc.org The broad substrate scope and tolerance for various functional groups suggest that this compound would be a suitable substrate for analogous transformations, providing access to complex piperidine scaffolds.

| Reaction Type | Aziridine Reactant | Reagent | Product Heterocycle | Catalyst/Conditions |

| [3+2] Cycloaddition | N-Tosyl aziridines | Electron-rich alkenes | Substituted Pyrrolidines | Y(OTf)₃ nih.gov |

| [3+3] Ring Expansion | Unsubstituted aziridines | Trifluoroalkenyl N-triftosylhydrazones | 2-Trifluoromethylated Dehydropiperidines | Rhodium catalyst rsc.org |

| Stereospecific Ring Expansion | Chiral vinyl aziridines | - | 3-Pyrrolines | Cu(hfacac)₂ nih.gov |

The utility of trifluoromethylated aziridines extends to the synthesis of other important heterocyclic frameworks. For example, a closely related substrate, cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine, has been shown to be a versatile building block for a variety of heterocycles depending on the nucleophile used. nih.gov Reaction with aromatic sulfur and oxygen nucleophiles can lead to the selective synthesis of functionalized azetidines, as well as benzo-fused dithianes, oxathianes, and (thio)morpholines. nih.gov This highlights the principle of nucleophile-directed selective transformations, where intramolecular cyclization following the initial ring-opening leads to the formation of new heterocyclic rings.

Furthermore, the strain-release reactions of related compounds like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (derived from 2-(trifluoromethyl)-2H-azirines) provide access to diversely substituted 2-(trifluoromethyl)azetidines, which are valuable scaffolds in medicinal chemistry. nih.gov Tandem reactions involving aziridination followed by ring expansion with carbon dioxide have also been reported to yield 2-oxazolidinones, demonstrating another pathway for heterocycle synthesis starting from an aziridine precursor. rsc.org

Stereoselective Introduction of Trifluoroethyl Groups into Complex Molecular Architectures

One of the most significant advantages of using a chiral building block like enantiopure this compound is the ability to transfer its stereochemical information to the product molecule. researchgate.net Ring-opening and ring-expansion reactions of chiral aziridines often proceed stereospecifically, allowing for the predictable and controlled introduction of the trifluoroethyl-bearing stereocenter into a larger, more complex structure.

For instance, Sɴ2-type ring-opening reactions occur with inversion of configuration at the center of nucleophilic attack. bioorg.org Therefore, reacting an (R)-configured this compound with a nucleophile at the C3 position would result in a product where the original stereochemistry at the C2 carbon is retained.

Similarly, certain metal-catalyzed ring expansions of chiral vinyl aziridines to 3-pyrrolines have been shown to be stereospecific. nih.gov The stereochemical outcome (cis or trans) of the final pyrroline (B1223166) product is directly controlled by the geometry of the starting vinyl aziridine. nih.gov This principle can be extended to this compound, where its inherent chirality can direct the stereochemical course of subsequent transformations, ensuring the enantiopure nature of the final complex molecule. This stereocontrol is crucial in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired biological activity.

Tandem Reactions and Cascade Processes Utilizing Aziridine Reactivity

The high reactivity of the activated aziridine ring makes this compound an excellent substrate for tandem or cascade reactions. These processes, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy.

A notable example is a base-mediated cascade reaction involving an initial aza-[2+1] annulation followed by a regioselective aziridine ring-opening. rsc.org This one-pot, two-step process allows for the formation of C-C and C-N bonds and a subsequent C-N bond cleavage to generate complex acyclic structures from cyclic precursors. rsc.org The trifluoroethyl group in the aziridine would be retained throughout this sequence, leading to highly functionalized, fluorinated products.

Another approach involves tandem electrocatalytic aziridination followed by ring expansion. For instance, aromatic olefins can be coupled with ammonia (B1221849) to form an N-H aziridine intermediate, which subsequently undergoes ring expansion with carbon dioxide to yield 2-oxazolidinones. rsc.org The incorporation of a pre-formed, functionalized aziridine like this compound into similar tandem sequences could provide rapid access to a diverse range of complex heterocyclic and acyclic molecules containing the valuable trifluoroethyl motif.

Role in the Synthetic Development of Functionally Relevant Organic Compounds

Strategic Integration into Scaffolds for Structure-Activity Relationship (SAR) Studies

While direct, documented examples of 1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine being used to generate large libraries for Structure-Activity Relationship (SAR) studies are not prevalent in the reviewed literature, its potential for this application is significant. The reactivity of the N-tosyl activated aziridine (B145994) ring allows for a divergent synthetic approach. nih.gov A wide array of nucleophiles can be employed to open the aziridine ring, leading to a diverse set of products from a single starting material. This strategy is foundational to SAR studies, where systematic structural modifications are made to a lead compound to map the molecular features responsible for its biological activity.

Precursor for Trifluoroethylated Amino Acids and Peptidomimetics

The synthesis of non-natural amino acids and peptidomimetics is a crucial area of research for the development of novel therapeutics with improved stability and efficacy. This compound is a potential precursor for the synthesis of trifluoroethylated amino acids. The ring-opening of aziridine-2-carboxylates is a well-established method for producing α- and β-amino acids. clockss.org By analogy, the reaction of this compound with appropriate carbon nucleophiles, such as enolates, could provide access to γ-amino acids containing the trifluoroethyl group. nih.gov

Furthermore, the synthesis of peptidomimetics containing the trifluoroethyl moiety could be achieved through the ring-opening of this aziridine. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as resistance to enzymatic degradation. The incorporation of the trifluoroethyl group can contribute to this stability. The synthesis of peptidomimetics often involves the coupling of unique amino acid-like building blocks. rsc.org The trifluoroethylated amino alcohol or other derivatives resulting from the ring-opening of this compound could serve as such building blocks.

Utilization in the Synthesis of Analogs and Derivatives for Target Identification and Validation

The process of target identification and validation in drug discovery often relies on the use of chemical probes, which are analogs of a bioactive molecule designed to interact with its biological target. technologynetworks.comdanaher.com These probes can be used to isolate and identify the target protein or to validate its role in a disease pathway. The versatility of this compound as a synthetic intermediate makes it a candidate for the synthesis of such probes.

For instance, the ring-opening of the aziridine with a nucleophile containing a reporter tag (e.g., a fluorescent group, a biotin (B1667282) moiety, or a clickable alkyne) would yield a trifluoroethylated analog that can be used for target identification. The trifluoroethyl group itself can be beneficial in this context, as it can enhance the binding affinity of the probe to its target. The ability to generate a variety of derivatives from a single precursor allows for the systematic exploration of the target's binding pocket and the development of more potent and selective probes. While specific examples of this application for this compound are not detailed in the available literature, the known reactivity of similar trifluoromethylated aziridines suggests its potential in this area. researchgate.net

Methodologies for Enhancing Pharmacological Profiles through Trifluoroethyl Moieties

The introduction of trifluoroethyl groups into organic molecules is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles. prepchem.com The unique physicochemical properties of the trifluoromethyl (CF3) group, and by extension the trifluoroethyl group, can have a profound impact on a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potency and selectivity.

One of the key effects of trifluoroethylation is the enhancement of metabolic stability. researchgate.net The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This increased stability can lead to a longer half-life and improved bioavailability of the drug.

The trifluoroethyl group is also highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier. researchgate.net This is particularly important for drugs targeting the central nervous system. Furthermore, the strong electron-withdrawing nature of the trifluoroethyl group can alter the acidity or basicity of nearby functional groups, which can in turn influence the drug's binding affinity to its target. researchgate.net For example, the presence of a trifluoromethyl group has been shown to lower the pKa of a nearby cyclic carbamate, leading to improved potency through enhanced hydrogen bonding with the target protein. researchgate.net

The strategic placement of a trifluoroethyl group can also lead to improved binding selectivity. The unique steric and electronic properties of the group can favor binding to the desired target over off-target proteins, thereby reducing the risk of side effects.

Table 1: Impact of Trifluoroethyl Moieties on Pharmacological Properties

| Pharmacological Property | Effect of Trifluoroethyl Group | Rationale |

|---|---|---|

| Metabolic Stability | Increased | High strength of the C-F bond resists enzymatic degradation. researchgate.net |

| Lipophilicity | Increased | Enhances membrane permeability and can improve oral bioavailability. researchgate.net |

| Binding Affinity | Can be Increased | The group's electron-withdrawing nature can modulate pKa of nearby functional groups, leading to stronger interactions with the target. researchgate.net |

| Bioavailability | Often Improved | A combination of increased lipophilicity and metabolic stability contributes to better absorption and longer circulation time. researchgate.net |

| Target Selectivity | Can be Improved | Unique steric and electronic profile can lead to more specific binding to the intended target. |

Analytical Techniques and Spectroscopic Characterization in Research on 1 Tosyl 2 2,2,2 Trifluoroethyl Aziridine Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. uobasrah.edu.iq For derivatives of 1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are indispensable for assigning the complete chemical structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Key expected signals for the parent compound include:

Tosyl Group: A characteristic AA'BB' system in the aromatic region (typically δ 7.3-7.9 ppm) for the four protons on the p-toluenesulfonyl group, and a singlet for the methyl group protons around δ 2.4 ppm. rsc.org

Aziridine (B145994) Ring: The three protons on the strained three-membered ring are diastereotopic and exhibit complex splitting patterns due to geminal and vicinal coupling. Their chemical shifts are typically found in the δ 2.0-4.0 ppm range. rsc.org

Trifluoroethyl Group: The methylene (B1212753) (CH₂) protons adjacent to the trifluoromethyl group appear as a quartet due to coupling with the three fluorine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. Expected resonances include:

Tosyl Group: Signals for the aromatic carbons, with the carbon attached to the sulfur atom appearing at a distinct chemical shift, and a signal for the methyl carbon around δ 21 ppm. rsc.org

Aziridine Ring: Two signals for the carbons of the aziridine ring, typically in the δ 35-50 ppm range. rsc.org

Trifluoroethyl Group: A signal for the methylene carbon and a distinct quartet for the trifluoromethyl (CF₃) carbon due to one-bond ¹³C-¹⁹F coupling. rsc.org

¹⁹F NMR Spectroscopy: Given the presence of the trifluoromethyl group, ¹⁹F NMR is a crucial tool. It provides a highly sensitive and direct probe for the fluorine-containing moiety. For this compound, the spectrum is expected to show a single signal, a triplet, arising from the coupling of the three equivalent fluorine atoms with the two adjacent methylene protons. rsc.orgrsc.org The chemical shift of this signal provides confirmation of the electronic environment of the CF₃ group. rsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | Tosyl-C₆H ₄ | 7.3 - 7.9 | AA'BB' System |

| Tosyl-CH ₃ | ~2.4 | Singlet (s) | |

| Aziridine-CH ₂ & CH | 2.0 - 4.0 | Multiplets (m) | |

| CH ₂CF₃ | 2.5 - 3.5 | Quartet (q) | |

| ¹³C | Tosyl-C ₆H₄ | 127 - 145 | 4 signals |

| Tosyl-C H₃ | ~21 | 1 signal | |

| Aziridine-C H₂ & C H | 35 - 50 | 2 signals | |

| C H₂CF₃ | ~30 | 1 signal | |

| C F₃ | ~125 | Quartet (q) | |

| ¹⁹F | CF ₃ | -60 to -75 | Triplet (t) |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. wikipedia.org It is essential for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of fragmentation patterns.

Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements. This allows for the unambiguous determination of the molecular formula of this compound (C₁₁H₁₂F₃NO₂S) by comparing the experimentally measured exact mass with the calculated theoretical mass.

Fragmentation Analysis: Under ionization conditions, particularly with techniques like Electron Ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. wikipedia.orglibretexts.org Analyzing these fragments helps to piece together the molecular structure. Key fragmentation pathways for N-tosyl aziridine derivatives include:

Cleavage of the Tosyl Group: A prominent peak at m/z 155 corresponding to the tosyl cation ([CH₃C₆H₄SO₂]⁺) is often observed. Another common fragment is the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, resulting from the cleavage of the C-S bond and rearrangement.

Aziridine Ring Cleavage: The strained aziridine ring can fragment in various ways, often involving the loss of the substituent group or cleavage of the C-C or C-N bonds within the ring. nih.gov

Loss of the Trifluoroethyl Group: Cleavage of the bond between the aziridine ring and the trifluoroethyl group is another possible fragmentation pathway.

Table 2: Predicted Key Mass Fragments for this compound

| Fragment Ion Structure | m/z (Monoisotopic) | Description |

| [C₁₁H₁₂F₃NO₂S]⁺ | 279.05 | Molecular Ion (M⁺) |

| [C₇H₇SO₂]⁺ | 155.02 | Tosyl cation |

| [C₇H₇]⁺ | 91.05 | Tropylium ion |

| [M - C₂H₂F₃]⁺ | 196.02 | Loss of trifluoroethyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. uobasrah.edu.iq It is a rapid and effective method for identifying the presence of specific functional groups. libretexts.orglibretexts.org For this compound derivatives, the IR spectrum will display characteristic absorption bands confirming the key structural components. rsc.orgucla.edu

Sulfonyl Group (SO₂): The tosyl group gives rise to two very strong and characteristic stretching vibrations: an asymmetric stretch typically in the 1320-1350 cm⁻¹ region and a symmetric stretch in the 1160-1180 cm⁻¹ range.

Aromatic Ring (C=C and C-H): Aromatic C=C bond stretching vibrations appear in the 1400-1600 cm⁻¹ region. vscht.cz Aromatic C-H stretching bands are typically observed just above 3000 cm⁻¹. vscht.cz

Trifluoromethyl Group (C-F): The C-F bonds produce very strong and intense absorption bands, usually in the 1100-1300 cm⁻¹ region, which can sometimes overlap with other signals like the SO₂ stretch.

Aliphatic C-H Bonds: The stretching vibrations of the C-H bonds in the aziridine ring and the ethyl group appear in the 2850-3000 cm⁻¹ range. libretexts.org

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Weak |

| Sulfonyl S=O | Asymmetric Stretch | 1320 - 1350 | Strong |

| Sulfonyl S=O | Symmetric Stretch | 1160 - 1180 | Strong |

| C-F | Stretch | 1100 - 1300 | Strong, Intense |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The 2-substituted aziridine ring in this compound contains a stereocenter at the C2 position, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images (enantiomers). Chiral chromatography is the primary technique used to separate these enantiomers and determine the enantiomeric excess (ee) of a sample, which is a measure of its optical purity. researchgate.net

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for enantiomeric separation. chiralpedia.commdpi.com The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates. chiralpedia.com

Common CSPs: For aziridines and related compounds, polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based columns have proven effective. researchgate.netmdpi.com

Mobile Phases: The choice of mobile phase, typically a mixture of a nonpolar solvent like heptane (B126788) or hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. mdpi.com

Gas Chromatography (GC): For volatile and thermally stable derivatives, chiral GC can also be employed. gcms.cz This technique uses a capillary column coated with a chiral stationary phase, often a derivatized cyclodextrin, to resolve the enantiomers. researchgate.net

The enantiomeric excess is calculated by integrating the peak areas of the two separated enantiomers in the resulting chromatogram.

Table 4: Common Chiral Stationary Phases for Aziridine Separation

| Chromatography Type | Stationary Phase Class | Specific Examples |

| HPLC | Polysaccharide-based | Chiralpak® IA, IB, IC (Amylose/Cellulose derivatives) |

| Cyclodextrin-based | Cyclobond™ | |

| Macrocyclic Glycopeptide | Chirobiotic™ V, T | |

| GC | Derivatized Cyclodextrin | CHIRALDEX® (e.g., B-PM, B-PH) |

X-ray Crystallography for Absolute Stereochemistry Elucidation

While NMR and MS can confirm the connectivity of atoms and chromatography can determine enantiomeric purity, X-ray crystallography provides the ultimate, unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry (the actual R/S configuration at the chiral center). mdpi.com

This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the precise position of every atom in the crystal lattice can be determined. mdpi.com

For a chiral molecule, analysis of the diffraction data, often through the calculation of the Flack parameter, can definitively establish the absolute configuration of the enantiomer that formed the crystal. nih.gov While obtaining a suitable crystal can be a challenge, a successful X-ray crystal structure analysis is considered the gold standard for stereochemical assignment. rsc.orgresearchgate.net Research on related chiral aziridine derivatives has successfully used this method to confirm their absolute configurations, underscoring its applicability to this class of compounds. nih.govrsc.org

Future Perspectives and Emerging Research Directions in 1 Tosyl 2 2,2,2 Trifluoroethyl Aziridine Chemistry

Development of Novel Organocatalytic and Biocatalytic Transformations

The reliance on metal-based catalysts in aziridine (B145994) chemistry, while effective, presents challenges related to cost, toxicity, and removal from final products. The future of 1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine chemistry will likely see a significant shift towards more sustainable catalytic systems.

Organocatalysis: Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. Future research could focus on applying established organocatalytic strategies to this compound. For instance, chiral phosphines, such as tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), have been shown to be effective catalysts for the ring-opening of N-tosylaziridines with silylated nucleophiles. nih.gov Applying this methodology to the title compound could provide enantiomerically enriched β-functionalized trifluoroethylamines. Similarly, chiral sulfides are known to catalyze asymmetric aziridinations, offering a potential route for the enantioselective synthesis of the parent aziridine itself. rsc.org The development of new protocols using Brønsted acids or other organocatalysts could lead to mild and efficient synthesis of novel chiral derivatives. researchgate.net

Biocatalysis: Biocatalysis offers unparalleled selectivity under mild, environmentally benign conditions. While the application of enzymes to aziridine chemistry is still a nascent field, there is significant potential. Engineered enzymes, such as variants of cytochrome P450, have been reported to catalyze the enantioselective ring expansion of aziridines to azetidines. researchgate.net Exploring the substrate compatibility of such "carbene transferase" enzymes with this compound could open new pathways to complex, fluorinated nitrogen-containing heterocycles. The development of specific hydrolases or aminotransferases capable of recognizing and transforming this aziridine would represent a major advance.

Table 1: Potential Catalytic Transformations for this compound

| Catalysis Type | Catalyst Example | Potential Transformation | Expected Product Class |

|---|---|---|---|

| Organocatalysis | Chiral Phosphines (e.g., TTMPP) | Asymmetric ring-opening | Chiral β-substituted trifluoroethylamines |

| Organocatalysis | Chiral Sulfides | Asymmetric aziridination | Enantiopure this compound |

| Biocatalysis | Engineered Cytochrome P450 | Enantioselective ring expansion | Chiral trifluoroethyl-substituted azetidines |

| Biocatalysis | Novel Hydrolases | Regioselective hydrolysis | Chiral trifluoroethyl-amino alcohols |

Integration into Flow Chemistry Systems for Scalable Synthesis

The transition from batch to continuous flow manufacturing is a key trend in modern chemical synthesis, offering benefits in safety, scalability, and process control. Applying flow chemistry to reactions involving this compound could overcome challenges associated with handling potentially hazardous reagents and intermediates, as well as facilitate large-scale production.

Future work could focus on developing a continuous flow process for the synthesis of the aziridine itself. Methods for preparing N-tosyl aziridines from amino alcohols often involve multiple steps that could be telescoped in a flow reactor. nih.govmdpi.com Furthermore, the generation of reagents like tosyl azide (B81097), which can be hazardous in batch, has been safely demonstrated in flow systems using packed-bed reactors with polymer-bound azide resins. nih.gov Integrating such a system for the synthesis or subsequent reaction of this compound would enhance safety and efficiency. Ring-opening reactions, which are often highly exothermic, would also benefit from the superior heat transfer and precise temperature control offered by microreactors, leading to improved yields and selectivity on a scalable level. nih.gov

Photochemical and Electrochemical Approaches to Aziridine Functionalization

Photochemistry and electrochemistry provide unique activation modes for chemical transformations, often enabling reactions that are inaccessible through traditional thermal methods.

Photochemistry: Photochemical cycloadditions are a powerful method for constructing strained ring systems. Research has shown that pyrrole (B145914) derivatives can undergo photocycloaddition to form tricyclic aziridines, which can be synthesized on a gram scale using flow reactors. researchgate.net Exploring the photochemical reactivity of this compound, either as a substrate or a reaction partner in [2+2] or [2+3] cycloadditions, could lead to the rapid assembly of complex, fluorinated polycyclic architectures. The inherent strain of the aziridine ring could drive subsequent novel rearrangements and cycloadditions. researchgate.net

Electrochemistry: Electrosynthesis offers a green and powerful alternative to chemical redox agents. Nickel-catalyzed electrochemical reductive cross-coupling reactions have been successfully applied to aryl aziridines for the formation of C-C bonds with excellent stereocontrol. researchgate.net Applying this strategy to this compound could enable its coupling with a variety of partners, such as alkenyl bromides, providing access to a diverse range of functionalized amine derivatives. researchgate.net The development of enantioselective electrochemical methods would be a particularly valuable future direction.

Expanding the Scope of Aziridine-Based Polymer Chemistry

The ring-opening polymerization (ROP) of aziridines produces polyamines (polyaziridines), which have a wide range of applications. The incorporation of the 2,2,2-trifluoroethyl moiety into the polymer backbone is expected to confer unique properties, such as increased thermal stability, chemical resistance, and altered hydrophobicity.

Recent advances have demonstrated that N-heterocyclic olefins (NHOs) can serve as highly efficient organocatalysts for the living anionic ring-opening polymerization (AROP) of N-tosyl aziridines. researchgate.net This method allows for the synthesis of well-defined linear poly(aziridine)s with controlled molecular weights and narrow distributions. researchgate.net A key future direction will be the application of this NHO-catalyzed AROP to this compound. This would produce a novel fluorinated polymer, poly(this compound). Further research would involve characterizing the properties of this new material and exploring its potential applications in areas such as specialty coatings, membranes, or as a precursor to functional polyethyleneimines after removal of the tosyl group.

Table 2: Predicted Properties of Poly(this compound)

| Property | Predicted Influence of Trifluoroethyl Group | Potential Application |

|---|---|---|

| Thermal Stability | Increased due to strong C-F bonds | High-performance materials, engineering plastics |

| Chemical Resistance | Enhanced protection of the polymer backbone | Chemically resistant coatings and seals |

| Hydrophobicity | Increased | Water-repellent surfaces, hydrophobic membranes |

| Dielectric Constant | Lowered | Materials for microelectronics |

Computational Design of New Aziridine-Mediated Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. Applying these methods to this compound can accelerate the discovery of new reactions and optimize existing ones.

DFT calculations can be used to model the transition states of potential ring-opening reactions, providing insights into the regioselectivity and stereoselectivity of different nucleophiles. mdpi.com This predictive power can guide experimental design, saving time and resources. For example, computational studies could help identify ideal catalyst structures for enantioselective transformations or predict the feasibility of novel cycloaddition reactions. nih.gov Furthermore, DFT can elucidate the electronic effects of the trifluoroethyl group on the aziridine ring, explaining its unique reactivity compared to non-fluorinated analogues. researchgate.net This fundamental understanding is crucial for the rational design of new, highly selective transformations and the development of novel functional materials based on this promising building block. mdpi.comnih.gov

Q & A

Q. What are the primary synthetic strategies for 1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves aziridine ring formation via cyclization of precursor amines or allylic intermediates. A common approach uses tosyl chloride (TsCl) as a sulfonating agent to activate the nitrogen, followed by DBU (1,8-diazabicycloundec-7-ene) as a base to facilitate intramolecular cyclization. Optimization studies (e.g., varying TsCl stoichiometry, solvent polarity, and temperature) are critical. For example, increasing TsCl equivalents beyond 1.2 equivalents did not improve yields beyond 62% in analogous aziridine syntheses, suggesting competing side reactions (e.g., over-sulfonation) . Solvent screening (e.g., THF vs. DCM) may address solubility and reactivity trade-offs.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): NMR is essential for tracking trifluoroethyl group integrity, while NMR resolves aziridine ring protons (δ 2.5–3.5 ppm for Ts-protected N–CH).

- X-ray Crystallography: Provides definitive stereochemical confirmation, as demonstrated in structurally related aziridines (e.g., (2S)-2-tert-butyl derivatives) .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly for detecting side products like hydrolyzed tosyl groups.

Advanced Research Questions

Q. How does the trifluoroethyl substituent influence the reactivity and ring-opening pathways of the aziridine moiety?

Methodological Answer: The electron-withdrawing trifluoroethyl group increases ring strain and polarizes the C–N bond, enhancing susceptibility to nucleophilic attack. For example, in electrochemical trifluoromethylation/cycloaddition reactions, electron-deficient aziridines undergo faster ring-opening with nucleophiles (e.g., thiols or amines) compared to non-fluorinated analogs . Computational studies (DFT) can model charge distribution and predict regioselectivity in ring-opening reactions.

Q. What strategies address low enantiomeric purity in the synthesis of this compound?

Methodological Answer:

- Chiral Auxiliaries: Use of enantiopure starting materials (e.g., (R)- or (S)-configured trifluoroethyl precursors) ensures stereochemical control.

- Catalytic Asymmetric Synthesis: Chiral Lewis acids (e.g., BINOL-derived catalysts) can induce asymmetry during cyclization, as shown in aziridine-2-carboxylate syntheses .

- Kinetic Resolution: Enzymatic or chemical resolution of racemic mixtures post-synthesis may improve enantiomeric excess (ee).

Q. How can discrepancies in reported yields for TsCl-mediated aziridine syntheses be resolved?

Methodological Answer: Contradictions often arise from unoptimized reaction parameters or side reactions. Systematic Design of Experiments (DoE) can identify critical variables. For instance, Table 4 in analogous studies revealed that solvent polarity (e.g., acetonitrile vs. toluene) significantly impacts yields due to solvation effects on transition states . Additionally, real-time monitoring (e.g., in situ IR spectroscopy) detects intermediates and guides stoichiometric adjustments.

Applications in Advanced Research

Q. Can this compound serve as a precursor for bioactive or polymeric materials?

Methodological Answer:

- Medicinal Chemistry: The tosyl group acts as a leaving site for nucleophilic substitution, enabling incorporation into peptidomimetics or kinase inhibitors. Trifluoroethyl groups enhance metabolic stability in drug candidates .

- Polymer Science: Aziridines are used in photoinitiated cationic ring-opening polymerizations (CROP). The trifluoroethyl group may tune polymer hydrophobicity and thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.